physicochemical properties of 1-(2-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid
physicochemical properties of 1-(2-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-(trifluoromethyl)phenyl)cyclopropanecarboxylic Acid
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. Fluorinated compounds, in particular, have garnered significant attention due to the profound effects of fluorine on molecular properties such as metabolic stability, lipophilicity, and binding affinity. The cyclopropane ring, a small, strained carbocycle, is another privileged scaffold known for imparting conformational rigidity and unique metabolic profiles. The convergence of these two features in 1-(2-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid presents a molecule of considerable interest for researchers and drug development professionals.
This technical guide provides a comprehensive overview of the core . While experimental data for this specific isomer is not widely available in the public domain, this guide will leverage data from closely related analogs and established analytical methodologies to provide a robust framework for its characterization. We will delve into the theoretical underpinnings and practical execution of key experimental protocols for determining its solubility, pKa, and lipophilicity (logP), providing the necessary tools for its evaluation in a research and development setting.
Molecular Structure and Key Features
The structure of 1-(2-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid is characterized by three key components:
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A Phenyl Ring: Substituted at the ortho position with a trifluoromethyl group.
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A Trifluoromethyl (-CF3) Group: A potent electron-withdrawing group that significantly influences the electronic properties of the phenyl ring and the acidity of the carboxylic acid. The presence of the -CF3 group is known to enhance metabolic stability and lipophilicity[1].
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A Cyclopropanecarboxylic Acid Moiety: The strained three-membered ring provides a rigid scaffold, while the carboxylic acid group serves as a handle for further chemical modification and is a key determinant of the compound's solubility and pKa.
Core Physicochemical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₁₁H₉F₃O₂ | Calculated |
| Molecular Weight | 230.18 g/mol | Calculated[2] |
| CAS Number | Not available | |
| Appearance | White to off-white solid | Predicted based on isomers |
| Melting Point | ~140-145 °C | Estimated based on the isomer 2-(3-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid[3] |
| Boiling Point | >180 °C | Estimated based on analogs[1] |
| pKa | ~3.5 - 4.5 | Estimated. The electron-withdrawing -CF3 group is expected to lower the pKa compared to a typical carboxylic acid (pKa ~4-5)[4][5]. |
| logP | 2.5 - 3.5 | Estimated. The -CF3 group generally increases lipophilicity. |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key .
Solubility Determination
Expertise & Experience: Determining the solubility of a potential drug candidate in both aqueous and non-aqueous media is fundamental. For an acidic compound like this, solubility in basic solutions is also a critical parameter. The following protocol employs a qualitative to semi-quantitative approach that is efficient for initial screening.
Trustworthiness: This protocol includes control experiments and confirmatory steps to ensure the reliability of the observations. For instance, the re-precipitation of the compound after acidification of a basic solution confirms that dissolution was due to salt formation and not decomposition.
Step-by-Step Methodology
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Preparation of Solvents: Prepare solutions of 5% (w/v) NaOH and 5% (w/v) NaHCO₃ in deionized water.
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Water Solubility:
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To a clean test tube, add approximately 25 mg of the compound.
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Add 0.5 mL of deionized water.
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Vigorously mix the contents using a vortex mixer for 1 minute.
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Observe for complete dissolution. If not fully dissolved, gently warm the mixture and observe.
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Record the compound as soluble or insoluble in water at room temperature and with heating[1][6].
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Solubility in Aqueous Base:
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If the compound is insoluble in water, add 25 mg of the compound to a new test tube.
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Add 0.5 mL of 5% NaOH solution.
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Vortex the mixture for 1 minute and observe for dissolution. Solubility in 5% NaOH is indicative of an acidic functional group[1][7].
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To confirm, carefully add 5% HCl dropwise to the solution until it is acidic (test with pH paper). The formation of a precipitate indicates that the compound has been re-protonated to its less soluble free acid form[1].
-
-
Solubility in Sodium Bicarbonate:
Experimental Workflow: Solubility Determination
Caption: Workflow for solubility screening.
pKa Determination by Potentiometric Titration
Expertise & Experience: The acid dissociation constant (pKa) is a critical parameter that influences a compound's ionization state at different pH values, which in turn affects its solubility, absorption, and distribution. Potentiometric titration is a highly accurate and reliable method for pKa determination[10].
Trustworthiness: The protocol's reliability is enhanced by calibrating the pH meter with standard buffers, using a constant ionic strength background electrolyte, and performing multiple titrations to ensure reproducibility[2].
Step-by-Step Methodology
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Instrument Setup: Calibrate a pH meter using standard buffers of pH 4, 7, and 10[2].
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Sample Preparation:
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Accurately weigh a sample of the compound to prepare a solution of known concentration (e.g., 1 mM) in a suitable solvent mixture if aqueous solubility is low (e.g., water-methanol co-solvent).
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Add a background electrolyte, such as 0.15 M KCl, to maintain a constant ionic strength[2].
-
-
Titration:
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Place the sample solution in a jacketed beaker to maintain a constant temperature.
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Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
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Begin stirring gently.
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Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
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Record the pH value after each addition, allowing the reading to stabilize[2].
-
-
Data Analysis:
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Plot the pH versus the volume of titrant added.
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Determine the equivalence point, which is the point of steepest inflection on the curve.
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The pKa is the pH at the half-equivalence point.
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Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV vs. V) to more accurately determine the equivalence point.
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Repeat the titration at least three times to calculate an average pKa and standard deviation[2].
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Experimental Workflow: pKa Determination ```dot
Caption: Workflow for logP determination by RP-HPLC.
Conclusion
1-(2-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid represents a fascinating molecular scaffold for drug discovery, combining the beneficial properties of both fluorination and a strained ring system. While a complete, experimentally verified physicochemical profile is not yet available in the literature, this guide provides the essential framework for its characterization. By employing the detailed protocols for determining solubility, pKa, and logP, researchers can generate the critical data needed to evaluate its potential as a building block or a lead compound in drug development programs. The principles and methodologies outlined herein are fundamental to the broader practice of pharmaceutical sciences and underscore the importance of a thorough understanding of a compound's physicochemical properties.
References
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Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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Chemistry LibreTexts. (2025, July 21). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
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Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Unknown. (n.d.). Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. [Link]
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ResearchGate. (2025, August 8). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]
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Unknown. (n.d.). Exploring 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid: Properties and Applications. [Link]
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ACS Publications. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
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Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. [Link]
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